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molecular formula C10H5ClF2 B8424902 6-Chloro-1,2-Difluoronaphthalene

6-Chloro-1,2-Difluoronaphthalene

Cat. No. B8424902
M. Wt: 198.59 g/mol
InChI Key: BFSIDJCZYRETFR-UHFFFAOYSA-N
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Patent
US06894200B2

Procedure details

A cold solution of 2.3 g of NH4Cl in 10 ml of NH4OH was added to a stirred mixture of 2.00 g (8.45 mmol) of 6-chloro-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene, 5 ml of THF, and 0.84 g (13 mmol) of zinc that was cooled in an ice bath. The mixture was allowed to warm slowly to room temperature. After 22 h, 0.31 g (4.8 mmol) of additional zinc and 3 ml of NH4OH were added. After 24 h reaction time, the zinc was removed by filtration. The phases were separated, and the aqueous layer was extracted three times with hexanes. The combined organic phase was washed twice with brine, dried over MgSO4 and decolorized with activated carbon. The MgSO4 and carbon were filtered off, and the solvent was removed under vacuum. A colorless solid (1.6 g, 7.8 mmol, 92% yield) remained.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
6-chloro-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.84 g
Type
catalyst
Reaction Step One
Name
Quantity
0.31 g
Type
catalyst
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[NH4+].[Cl-].[Cl:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10](F)([F:14])[C:9](F)([F:16])[CH:8]=[CH:7]2.C1COCC1>[NH4+].[OH-].[Zn]>[Cl:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10]([F:14])=[C:9]([F:16])[CH:8]=[CH:7]2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
6-chloro-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C2C=CC(C(C2=CC1)(F)F)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
[NH4+].[OH-]
Name
Quantity
0.84 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0.31 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
3 mL
Type
solvent
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
After 24 h reaction time
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the zinc was removed by filtration
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with hexanes
WASH
Type
WASH
Details
The combined organic phase was washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The MgSO4 and carbon were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
ClC=1C=C2C=CC(=C(C2=CC1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.8 mmol
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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